molecular formula C11H17Cl2N3O B1473923 3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820740-02-0

3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1473923
CAS No.: 1820740-02-0
M. Wt: 278.18 g/mol
InChI Key: BQOVFXRKSWQJAG-UHFFFAOYSA-N
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Description

3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N3O and its molecular weight is 278.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride plays a crucial role in biochemical reactions by interacting with nicotinic acetylcholine receptors. These receptors are a type of ligand-gated ion channel found in the nervous system. The compound binds to these receptors, mimicking the action of acetylcholine, and thereby modulating synaptic transmission. This interaction is significant as it influences various physiological processes, including muscle contraction, neurotransmitter release, and cognitive functions .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways by activating nicotinic acetylcholine receptors, leading to changes in intracellular calcium levels and subsequent activation of downstream signaling cascades. This compound has been shown to affect gene expression, particularly genes involved in synaptic plasticity and neuronal survival. Additionally, it impacts cellular metabolism by modulating the activity of enzymes involved in energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with nicotinic acetylcholine receptors. This binding leads to the opening of ion channels, allowing the influx of calcium ions into the cell. The increase in intracellular calcium triggers various signaling pathways, including the activation of protein kinases and transcription factors. These molecular events result in changes in gene expression and enzyme activity, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of nicotinic acetylcholine receptors, resulting in changes in cellular function and gene expression. These effects are particularly evident in in vitro studies using neuronal cell cultures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antinociceptive properties, reducing pain perception in rodents. At higher doses, it can cause adverse effects, including toxicity and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired pharmacological effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound’s metabolism leads to the formation of various metabolites, some of which retain pharmacological activity. These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as neuronal synapses, where it can exert its pharmacological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized to the plasma membrane, where nicotinic acetylcholine receptors are found. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The compound’s activity is closely linked to its subcellular localization, as it needs to be in proximity to its target receptors to exert its effects .

Properties

IUPAC Name

3-pyridazin-3-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-2-11(14-12-5-1)15-10-6-8-3-4-9(7-10)13-8;;/h1-2,5,8-10,13H,3-4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOVFXRKSWQJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC3=NN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 4
3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 5
3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.